molecular formula C18H16N6O6S B14207822 Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (H2SO4 slat)

Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (H2SO4 slat)

Cat. No.: B14207822
M. Wt: 444.4 g/mol
InChI Key: BEYLJAIYTQDLAJ-UHFFFAOYSA-N
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Description

Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (H₂SO₄ salt) is a bis-phenol derivative with a pteridine core substituted with amino groups at positions 2 and 2.

Properties

Molecular Formula

C18H16N6O6S

Molecular Weight

444.4 g/mol

IUPAC Name

3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol;sulfuric acid

InChI

InChI=1S/C18H14N6O2.H2O4S/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9;1-5(2,3)4/h1-8,25-26H,(H4,19,20,22,23,24);(H2,1,2,3,4)

InChI Key

BEYLJAIYTQDLAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis- involves the reaction of 3,3-dihydroxybenzyl and 2,4,5,6-tetraaminopyrimidine sulfate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is usually produced in powder form and stored at low temperatures to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis- has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving PI3Kγ/δ inhibition.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It has shown promise in reducing infarct size after myocardial ischemia/reperfusion injury and in treating asthma and chronic obstructive pulmonary disease.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by selectively inhibiting PI3Kγ/δ. This inhibition disrupts the PI3K signaling pathway, which is crucial for various cellular processes. By blocking this pathway, the compound can reduce inflammation, cell proliferation, and other related processes. The molecular targets involved include PI3Kγ and PI3Kδ, with IC50 values of 83 nM and 235 nM, respectively .

Comparison with Similar Compounds

Structural Analogues

(a) Biscoumarins (e.g., 3,3'-(2-thienyl-methylene)-bis-(4-hydroxycoumarin))
  • Key Features :
    • Contains two coumarin moieties linked via a thienyl-methylene group.
    • Exhibits antibacterial activity attributed to hydrogen-bonding interactions between hydroxyl groups and bacterial targets .
  • Sulfuric acid salt form may enhance solubility compared to neutral biscoumarins.
(b) Phenol, 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-, dibenzoate
  • Key Features :
    • Molecular formula: C₁₈H₂₂O₆·2[C₇H₆O₂]; molecular weight: 578.606 g/mol .
    • Contains ester linkages and aromatic benzoate groups.
(c) Phenol,2,6-bis[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)
  • Key Features :
    • Molecular formula: C₂₀H₃₆N₂O; molecular weight: 320.51 g/mol.
    • LogP: 4.97 (indicative of moderate lipophilicity); PSA: 23.47 Ų .
  • Contrast with Target Compound: The dimethylamino groups in this compound enhance basicity, whereas the target compound’s amino groups on the pteridine core may confer stronger hydrogen-bonding capacity.

Physicochemical and Functional Properties

Table 1: Comparative Properties of Phenol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application
Target Compound (H₂SO₄ salt) Not explicitly provided N/A Pteridine core, amino, phenol, sulfate Potential pharmaceutical candidate
Biscoumarin Derivatives Varies (e.g., C₂₄H₁₆O₆S) ~450–500 Coumarin, thienyl, hydroxyl Antibacterial
Phenol,4,4'-[...]dibenzoate C₁₈H₂₂O₆·2[C₇H₆O₂] 578.606 Phenol, ester, benzoate Unreported
Phenol,2,6-bis[...]tetramethylbutyl C₂₀H₃₆N₂O 320.51 Phenol, dimethylamino, branched alkyl Surfactant or catalyst component

Biological Activity

Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, commonly referred to as TG100-115, is a compound with significant biological activity, particularly as a selective inhibitor of phosphoinositide 3-kinase gamma/delta (PI3Kγ/δ). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H14N6O2
  • Molecular Weight : 346.34 g/mol
  • CAS Number : 677297-51-7
  • Solubility : Insoluble in water and ethanol; soluble in DMSO (≥3.46 mg/mL)
  • pKa : 8.54 (predicted)
  • Color : Light yellow to yellow powder
PropertyValue
Molecular FormulaC18H14N6O2
Molecular Weight346.34 g/mol
SolubilityInsoluble in H2O; soluble in DMSO
pKa8.54
Density1.516 g/cm³ (predicted)

TG100-115 acts primarily as a dual inhibitor of PI3Kγ and PI3Kδ, which are critical in various cellular processes including inflammation and cell survival. By inhibiting these pathways, TG100-115 has shown potential in cardioprotection and anti-inflammatory effects.

Cardioprotection

Research indicates that TG100-115 provides significant cardioprotection during ischemia/reperfusion injury. A study demonstrated that the compound limits infarct size and preserves myocardial function in murine models .

Anti-inflammatory Effects

TG100-115 has been shown to exhibit broad anti-inflammatory activities. In models of asthma and chronic obstructive pulmonary disease (COPD), aerosolized TG100-115 markedly inhibited inflammatory responses and improved functional outcomes for test animals .

Inhibition of Cancer Cell Migration

In addition to its cardioprotective and anti-inflammatory properties, TG100-115 has been identified as a potent inhibitor of breast cancer cell migration. This suggests potential applications in cancer therapy, particularly for metastatic diseases .

Study 1: Myocardial Ischemia/Reperfusion Injury

In a study published by Doukas et al., TG100-115 was administered to murine models subjected to myocardial ischemia/reperfusion injury. The results showed a significant reduction in infarct size compared to control groups, indicating effective cardioprotection through PI3K inhibition .

Study 2: Asthma Model

In another investigation, aerosolized TG100-115 was evaluated for its efficacy in a murine model of asthma. The treatment resulted in reduced airway hyperresponsiveness and inflammation, highlighting its potential as a therapeutic candidate for respiratory diseases .

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